Cas no 1213962-67-4 ((1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE)
(1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE Chemical and Physical Properties
Names and Identifiers
-
- (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE
- Benzenemethanamine, α-ethyl-2-propoxy-, (αR)-
- (R)-1-(2-PROPOXYPHENYL)PROPAN-1-AMINE
- AKOS012671294
- Y11971
- 1213962-67-4
-
- Inchi: 1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m1/s1
- InChI Key: RERYOXUPFPKREW-LLVKDONJSA-N
- SMILES: N[C@@H](C1=CC=CC=C1OCCC)CC
Computed Properties
- Exact Mass: 193.146664230g/mol
- Monoisotopic Mass: 193.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.2Ų
(1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761843-1g |
(r)-1-(2-Propoxyphenyl)propan-1-amine |
1213962-67-4 | 98% | 1g |
¥9245.00 | 2024-08-09 |
(1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE Related Literature
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE
Compound Introduction: (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE (CAS No. 1213962-67-4)
(1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE, identified by its Chemical Abstracts Service (CAS) number CAS No. 1213962-67-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine derivative has garnered attention due to its structural complexity and potential applications in drug development, particularly in the synthesis of enantiomerically pure intermediates for therapeutic agents.
The molecular structure of (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE consists of a propylamine backbone substituted with a 2-propoxyphenyl group, imparting unique electronic and steric properties. The presence of the (1R) configuration at the stereocenter enhances its utility in asymmetric synthesis, where enantioselective reactions are crucial for producing pharmacologically active molecules with high specificity and efficacy.
In recent years, advancements in synthetic methodologies have enabled the efficient preparation of such complex amine derivatives. The use of catalytic asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions has streamlined the synthesis of enantiomerically enriched (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE, making it more accessible for industrial-scale production. These techniques not only improve yield but also minimize unwanted byproducts, aligning with green chemistry principles.
One of the most compelling aspects of (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE is its potential application in the development of novel pharmaceuticals. Its structural motif is reminiscent of biologically active compounds, suggesting that it could serve as a key intermediate in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of enzyme activity and receptor binding.
Recent research has highlighted the role of propoxyphenyl-substituted amines in medicinal chemistry. Studies indicate that these compounds can exhibit potent inhibitory effects on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in various pathological processes. The stereochemistry introduced by the (1R) configuration appears to enhance binding affinity and selectivity, making it an attractive scaffold for drug design.
The synthesis of chiral amines like (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE also benefits from innovative computational approaches. Molecular modeling and density functional theory (DFT) calculations have been instrumental in predicting optimal reaction conditions and understanding mechanistic pathways. These computational tools enable chemists to design synthetic routes with greater precision, reducing trial-and-error experimentation and accelerating the discovery process.
In addition to its pharmaceutical applications, (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE has found utility in materials science. Its ability to act as a ligand in transition-metal catalysis has been explored in the development of novel polymers and coatings with enhanced durability and functionality. The propoxyphenyl group provides both steric hindrance and electronic tunability, allowing for fine-tuning of material properties.
The future prospects for (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE are promising, driven by ongoing research into its derivatives and applications. As synthetic methodologies continue to evolve, the accessibility and scalability of this compound will likely increase, fostering further innovation across multiple scientific disciplines. Collaborative efforts between academia and industry are essential to translate these laboratory findings into tangible benefits for society.
In conclusion, (1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE (CAS No. 1213962-67-4) represents a versatile and valuable compound with significant implications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and stereochemical properties make it a compelling candidate for further exploration, offering potential solutions to complex scientific challenges.
1213962-67-4 ((1R)-1-(2-PROPOXYPHENYL)PROPYLAMINE) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)